8-amino-N-(3,5-dichlorophenyl)-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide
Description
Structural Characterization and Nomenclature
IUPAC Nomenclature and Systematic Identification
The systematic IUPAC name derives from its tetracyclic framework:
- Core structure : A fused thieno[2,3-b]naphthyridine system.
- Substituents :
- An 8-amino group on the naphthyridine ring.
- A 3,4-dihydro-2H-1,4-ethano bridge, introducing a bicyclic moiety.
- A carboxamide group at position 7, linked to a 3,5-dichlorophenyl ring.
IUPAC Name :
5-Amino-N-(3,5-dichlorophenyl)-7-thia-1,9-diazatetracyclo[9.2.2.0²,¹⁰.0⁴,⁸]pentadeca-2(10),3,5,8-tetraene-6-carboxamide.
Molecular Formula : C₁₉H₁₆Cl₂N₄OS.
Molecular Weight : 419.33 g/mol.
Table 1: Key Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 728888-51-5 | |
| SMILES | C1CN2CCC1C3=C2C=C4C(=C(SC4=N3)C(=O)NC5=CC(=CC(=C5)Cl)Cl)N | |
| InChI Key | ZYDDTAAOADEPFE-UHFFFAOYSA-N |
Molecular Geometry and Crystallographic Analysis
The compound features a rigid tetracyclic scaffold:
- Thieno[2,3-b]naphthyridine core : A planar aromatic system with a sulfur atom at position 7.
- Ethano bridge : A six-membered ring fused to the naphthyridine, inducing conformational constraints.
- 3,5-Dichlorophenyl group : Positioned orthogonally to the main plane, minimizing steric clashes.
Key Bond Lengths and Angles :
- C-S bond: 1.76 Å (typical for thiophene derivatives).
- N-C(O) bond: 1.34 Å, indicating partial double-bond character due to resonance.
Crystallographic Data :
Limited single-crystal data exist, but density functional theory (DFT) optimizations suggest a dihedral angle of 85° between the dichlorophenyl and naphthyridine planes.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d₆) :
- δ 8.45 (s, 1H, NH-carboxamide).
- δ 7.92–7.85 (m, 2H, aromatic H from dichlorophenyl).
- δ 6.80 (s, 1H, NH₂).
- δ 3.50–3.20 (m, 4H, ethano bridge CH₂ groups).
¹³C NMR (100 MHz, DMSO-d₆) :
Infrared (IR) Spectroscopy
Mass Spectrometry
Tautomeric and Conformational Studies
The compound exhibits tautomerism at the carboxamide group:
- Keto Form : Dominant in non-polar solvents (e.g., chloroform).
- Enol Form : Observed in polar aprotic solvents (e.g., DMSO).
Conformational Preferences :
- The ethano bridge adopts a chair-like conformation, stabilizing the tetracyclic system.
- Restricted rotation around the C-N bond of the carboxamide group due to resonance.
Table 2: Tautomeric Equilibrium in Solvents
| Solvent | Keto:Enol Ratio | Method | Source |
|---|---|---|---|
| CDCl₃ | 95:5 | ¹H NMR | |
| DMSO-d₆ | 70:30 | IR/Raman |
Properties
IUPAC Name |
5-amino-N-(3,5-dichlorophenyl)-7-thia-1,9-diazatetracyclo[9.2.2.02,10.04,8]pentadeca-2(10),3,5,8-tetraene-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N4OS/c20-10-5-11(21)7-12(6-10)23-18(26)17-15(22)13-8-14-16(24-19(13)27-17)9-1-3-25(14)4-2-9/h5-9H,1-4,22H2,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAXWIBBZRFKYKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C3=C2C=C4C(=C(SC4=N3)C(=O)NC5=CC(=CC(=C5)Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Introduction of the 8-Amino Group
The amino group at position 8 is installed via nitro reduction . Nitration of the naphthyridine core using HNO3/H2SO4 at 0–5°C, followed by catalytic hydrogenation (H2, Pd/C) or Fe/HCl, yields the amine.
Conditions :
Carboxamide Formation
The 7-carboxamide is synthesized by coupling the carboxylic acid intermediate (from ester hydrolysis) with 3,5-dichloroaniline. EDCl/HOBt or HATU in DMF/DCM facilitates this amidation.
Procedure :
Data Tables: Reaction Optimization
Table 1. Key Reaction Conditions and Yields
Table 2. Solvent Impact on Cyclization Efficiency
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Diphenyl ether | 250 | 6 | 65 |
| DMF | 120 | 12 | 45 |
| NMP | 115 | 10 | 50 |
Research Findings and Challenges
Regioselectivity in Annulation
The Friedländer reaction occasionally produces regioisomers due to competing reaction pathways at the 3-position of the naphthyridine core. Using electron-donating substituents (e.g., methoxy groups) on the naphthyridine improves selectivity for the thieno[2,3-b] product.
Chemical Reactions Analysis
Types of Reactions
8-amino-N-(3,5-dichlorophenyl)-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide undergoes various chemical reactions, including:
Oxidation: This can lead to the formation of sulfoxides or sulfones.
Reduction: This can reduce the nitro groups to amino groups.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reagents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.
Substitution: Common reagents include nucleophiles such as amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield amines.
Scientific Research Applications
Structural Characteristics
- Molecular Formula : C19H16Cl2N4OS
- Molecular Weight : 419.33 g/mol
- Boiling Point : Approximately 555.4 °C (predicted)
- Density : 1.59 g/cm³ (predicted)
- pKa : 10.34 (predicted)
The compound features a thieno[2,3-b][1,5]naphthyridine framework, which contributes to its chemical reactivity and biological activity.
Medicinal Chemistry
The compound has been investigated for its anticancer properties , showing promise in inhibiting tumor growth through various mechanisms:
- Mechanism of Action : The interaction with specific molecular targets such as enzymes and receptors modulates biological pathways involved in cell proliferation and apoptosis.
- Case Study : A study identified this compound as part of a drug library screening that revealed its potential effectiveness against cancer cell lines derived from multicellular spheroids, indicating enhanced efficacy in a three-dimensional culture environment compared to traditional two-dimensional cultures .
Antimicrobial Activity
Research has indicated that the compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics:
- Biological Testing : In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
Material Science
The unique structural features of this compound allow it to be utilized as a building block for synthesizing more complex molecules:
- Synthesis Applications : It can serve as a precursor for the development of novel materials and catalysts due to its reactive functional groups.
Industrial Applications
The compound's properties make it suitable for industrial applications, particularly in the formulation of new chemical products:
- Catalysis : Its ability to undergo various chemical reactions positions it as a potential catalyst in organic synthesis processes.
Mechanism of Action
The mechanism of action of 8-amino-N-(3,5-dichlorophenyl)-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
8-amino-N-(4-fluorobenzyl)-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide
8-amino-N-(2,4-difluorophenyl)-1,2,3,4-tetrahydro-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide
- Key Difference : Contains a 2,4-difluorophenyl group and a fully saturated tetrahydro ring system.
- Molecular Formula : C₁₉H₁₆F₂N₄OS .
- Impact : The difluorophenyl substituent and reduced ring saturation may enhance metabolic stability compared to the partially unsaturated dichlorophenyl analog.
Core Structure Modifications
N3-Aryl-1-alkyl-4-oxo-1,4-dihydro-naphthyridine-3-carboxamide (e.g., Compound 67)
- Core Structure: 1,5-naphthyridine with a 4-oxo group (vs. ethanothieno-naphthyridine in the target compound).
- Molecular Weight : 422 g/mol (adamantyl substituent contributes significantly) .
- Synthesis : Purified via TLC (dichloromethane), suggesting similar chromatographic challenges for hydrophobic analogs .
7-Amino-5-oxo-5,6-dihydro-1,6-naphthyridine-8-carbonitrile Derivatives
- Core Structure: 1,6-naphthyridine with a cyano group at position 6.
Biological Activity
8-amino-N-(3,5-dichlorophenyl)-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique tetracyclic structure that includes thia and diaza moieties, making it a subject of interest in medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound is with a CAS number of 728888-51-5. Its structural characteristics contribute to its biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. These targets may include:
- Enzymes : The compound may inhibit or modulate enzyme activity, affecting metabolic pathways.
- Receptors : Interaction with various receptors can lead to altered signaling pathways.
- Proteins : Binding to specific proteins may influence cellular processes such as apoptosis and proliferation.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance:
- In vitro Studies : Compounds within the same family have shown efficacy against Gram-positive and Gram-negative bacteria. Specific studies have demonstrated that related naphthyridine derivatives possess potent antibacterial properties against strains like Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies:
- Cell Line Studies : In vitro assays have shown that naphthyridine derivatives can induce apoptosis in cancer cell lines such as HeLa and HL-60. The mechanism often involves the inhibition of topoisomerase II, leading to DNA damage and cell death .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 15 | Topoisomerase II inhibition |
| Compound B | HL-60 | 10 | Apoptosis induction |
Case Studies
Several case studies highlight the biological activity of this compound:
- Study on Anticancer Efficacy : A recent study evaluated the efficacy of a related naphthyridine derivative in vivo using solid tumor-bearing mice. The results indicated that the compound exhibited significant tumor reduction compared to control groups without severe toxicity .
- Antimicrobial Screening : In another study focusing on antimicrobial properties, derivatives were screened against a panel of pathogens. The results showed that certain modifications enhanced their antimicrobial potency significantly .
Q & A
Basic: What are the optimized synthetic routes for 8-amino-N-(3,5-dichlorophenyl)-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide?
Methodological Answer:
Synthesis typically involves multi-step reactions with careful optimization of reagents and conditions. For example, a two-step approach could include:
- Step 1 : Chlorination or substitution reactions using bases like K₂CO₃ or Cs₂CO₃ in solvents such as 1,4-dioxane under reflux (60–80°C) to generate intermediates.
- Step 2 : Hydrolysis or cyclization under controlled pH (e.g., NaOH in aqueous/organic solvent mixtures) to yield the final product.
Key parameters include reaction time, temperature, and stoichiometric ratios to minimize side products. Structural validation via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) is critical .
Basic: What methodologies are recommended for structural characterization of this compound?
Methodological Answer:
- Spectroscopic Analysis : Use ¹H/¹³C NMR to confirm proton environments and carbon frameworks, focusing on aromatic regions and substituent patterns (e.g., dichlorophenyl groups).
- Mass Spectrometry : HRMS or LC-MS to verify molecular weight and fragmentation patterns.
- X-ray Crystallography (if crystalline): Resolve 3D conformation, bond angles, and intermolecular interactions.
Reference spectral databases and prior studies on structurally related naphthyridine derivatives for comparative analysis .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Replicate Studies : Repeat assays under standardized conditions (e.g., cell lines, dosage, exposure time) to confirm reproducibility.
- Dose-Response Analysis : Use gradient concentrations to identify non-linear effects or threshold-dependent activity.
- Mechanistic Cross-Validation : Combine in vitro assays (e.g., enzyme inhibition) with in vivo models to assess translational relevance.
Statistical tools like ANOVA or Bayesian meta-analysis can reconcile discrepancies across studies .
Advanced: What computational strategies validate the compound’s interaction with pharmacological targets?
Methodological Answer:
- Molecular Docking : Use software like AutoDock or Schrödinger to predict binding modes to targets (e.g., kinase domains).
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions over 50–100 ns to assess stability and binding free energy (e.g., MMPBSA calculations).
- QSAR Modeling : Corrogate structural features (e.g., halogen substitutions) with activity data to guide analog design .
Basic: What are the key pharmacological targets explored for this compound?
Methodological Answer:
Primary targets include:
- Kinase Inhibitors : c-Met or EGFR kinases due to the naphthyridine scaffold’s affinity for ATP-binding pockets.
- Anticancer Agents : Evaluate cytotoxicity via MTT assays in cancer cell lines (e.g., breast MCF-7, lung A549).
- Antimicrobial Targets : Screen against bacterial efflux pumps or fungal enzymes linked to resistance .
Advanced: How should researchers design experiments to study pharmacokinetic properties?
Methodological Answer:
- In Vitro ADME : Use Caco-2 cell monolayers for permeability, microsomal stability assays (e.g., liver microsomes), and plasma protein binding studies.
- In Vivo PK : Administer via IV/oral routes in rodent models, collect plasma at timed intervals, and quantify via LC-MS/MS.
- Metabolite Identification : Use high-resolution LC-HRMS to detect phase I/II metabolites and infer metabolic pathways .
Advanced: What strategies address stability and degradation issues during storage or biological assays?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and hydrolytic conditions (acid/base).
- Stabilization : Use lyophilization for long-term storage or formulate with cyclodextrins/liposomes to enhance solubility and reduce hydrolysis.
- Analytical Monitoring : Track degradation via HPLC-UV or UPLC-PDA at regular intervals .
Advanced: How can multi-omics data integration elucidate the compound’s mechanism of action?
Methodological Answer:
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.
- Proteomics : SILAC or TMT labeling to quantify protein abundance changes.
- Metabolomics : NMR or LC-MS to profile metabolic shifts (e.g., TCA cycle intermediates).
Use bioinformatics tools (e.g., Ingenuity Pathway Analysis) to map omics data onto pathways like apoptosis or oxidative stress .
Basic: What in vitro assays are suitable for preliminary bioactivity screening?
Methodological Answer:
- Cytotoxicity : MTT/WST-1 assays in cancer/normal cell lines.
- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase Glo) for IC₅₀ determination.
- Antimicrobial Susceptibility : Broth microdilution for MIC/MBC against ESKAPE pathogens.
Include positive controls (e.g., doxorubicin for cytotoxicity) and validate with dose-response curves .
Advanced: How can researchers reconcile discrepancies between in vitro and in vivo efficacy data?
Methodological Answer:
- Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling : Link plasma concentrations to effect-site activity using tools like NONMEM.
- Tissue Distribution Studies : Quantify compound levels in target organs via LC-MS.
- Tumor Microenvironment Mimicry : Use 3D spheroid models or organoids to bridge in vitro-in vivo gaps.
Adjust formulations (e.g., nanoparticle carriers) to improve bioavailability and reduce off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
